Bienvenue dans la boutique en ligne BenchChem!

Brevinin 2Ta

Antimicrobial peptide Hemolysis Therapeutic index

Brevinin-2Ta (B-2Ta) is a 33-residue cationic antimicrobial peptide (AMP) belonging to the brevinin-2 family, with the primary sequence GILDTLKNLAKTAGKGILKSLVNTASCKLSGQC and a molecular weight of approximately 3347 Da. It was isolated and identified from the skin secretion of the European frog Pelophylax kl.

Molecular Formula
Molecular Weight
Cat. No. B1577976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrevinin 2Ta
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brevinin-2Ta: Peptide Identity, Source, and Core Characteristics for Scientific Procurement Decisions


Brevinin-2Ta (B-2Ta) is a 33-residue cationic antimicrobial peptide (AMP) belonging to the brevinin-2 family, with the primary sequence GILDTLKNLAKTAGKGILKSLVNTASCKLSGQC and a molecular weight of approximately 3347 Da. It was isolated and identified from the skin secretion of the European frog Pelophylax kl. esculentus [1]. The peptide features a C-terminal cyclic heptapeptide domain (the 'Rana box') stabilized by an intramolecular disulfide bond, which contributes to its amphipathic α-helical conformation and membrane-targeting activity [2]. Brevinin-2Ta exhibits broad-spectrum antibacterial and antifungal activities, combined with demonstrably low hemolytic cytotoxicity at therapeutic concentrations, making it a candidate for antimicrobial wound-care applications [1].

Why Brevinin-2Ta Cannot Be Replaced by Other Brevinin-2 Family Peptides Without Quantitative Evidence


The brevinin-2 family encompasses a structurally diverse group of amphibian-derived AMPs that share a C-terminal disulfide-stabilized cyclic domain but diverge significantly in primary sequence, net charge, hydrophobicity, and amphipathicity [1]. These sequence differences produce substantial variation in antimicrobial potency, selectivity, and hemolytic liability. For example, Brevinin-2TSa (MIC ≤25 μM; LD50 = 100 μM) [2], Brevinin-2PTa (MIC = 18 μM against both S. aureus and E. coli) [3], and B2RP analogs (MIC 6–12.5 μM; LC50 ≈ 95 μM) [4] each display distinct activity-toxicity profiles that render them non-interchangeable with Brevinin-2Ta for applications requiring a defined therapeutic window. Critically, Brevinin-2Ta is one of very few brevinin-2 peptides for which in vivo infected-wound healing efficacy has been quantitatively demonstrated, precluding substitution with in-class compounds that lack equivalent preclinical validation [1].

Brevinin-2Ta: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Superior Hemocompatibility at Therapeutic Concentrations: Brevinin-2Ta vs. Melittin in Direct Head-to-Head Assay

In a direct head-to-head comparison within the same study, Brevinin-2Ta exhibited markedly lower hemolytic activity at its MIC values compared to the broad-spectrum AMP melittin. At the MIC against E. coli (32 mg/L; 10 µM), Brevinin-2Ta produced only 3% hemolysis of horse erythrocytes; at the MIC against S. aureus (64 mg/L; 20 µM), hemolysis was 9%. In contrast, melittin caused 73.8–75.2% hemolysis at its MIC values (8–16 mg/L; 2.8–5.6 µM) [1]. This represents a ≥8-fold reduction in peptide-induced erythrocyte damage at pharmacologically relevant concentrations, establishing Brevinin-2Ta as a substantially safer scaffold for topical antimicrobial development where host cell toxicity is a primary concern.

Antimicrobial peptide Hemolysis Therapeutic index

In Vivo Infected-Wound Closure Efficacy: Brevinin-2Ta Matches Gentamicin in a Klebsiella pneumoniae Rat Model

In a Sprague-Dawley rat model of K. pneumoniae-infected dermal wounds, Brevinin-2Ta applied at 10×MIC (640 mg/L) achieved a wound closure rate of 55.4% by day 13, statistically indistinguishable from 2×MIC gentamicin (56.7%) [1]. Bacterial burden reduction was also comparable: 1.88×10⁴ ± 0.73×10⁴ CFU/g tissue for Brevinin-2Ta vs. 1.85×10⁴ ± 0.35×10⁴ CFU/g for gentamicin, starting from an initial inoculum of ~7.95×10⁸ CFU/g [1]. Histological analysis confirmed re-epithelialization, collagen deposition, and angiogenesis (CD31-positive microvessel formation) in Brevinin-2Ta-treated wounds at levels comparable to the antibiotic control [1].

Wound healing In vivo efficacy Anti-infective

Dual Antimicrobial and Anti-Inflammatory Mechanism: Brevinin-2Ta Reduces IL-10 Levels Beyond Gentamicin's Effect

Immunohistochemical analysis in the same infected-wound model revealed that Brevinin-2Ta (10×MIC) suppressed the inflammatory marker IL-10 more effectively than gentamicin (2×MIC) at day 9 post-infection, with IL-10 expression in the Brevinin-2Ta group being approximately half that of the infected untreated control, and noticeably lower than the gentamicin-treated group [1]. By day 13, IL-10 expression levels converged between the two treatment groups, indicating resolution of the inflammatory phase [1]. This dual mechanism — direct bacterial killing plus inflammation modulation — distinguishes Brevinin-2Ta from antibiotics that act solely through bactericidal or bacteriostatic pathways, and from other brevinin-2 peptides for which no comparable in vivo immunomodulatory data exist.

Anti-inflammatory Immunomodulation Infected wound

Cross-Class Potency Profile: Brevinin-2Ta Shows Preferential Gram-Negative Activity Distinct from B2RP and Brevinin-2PTa

Brevinin-2Ta exhibits a differentiated antimicrobial potency gradient: it is most active against E. coli (MIC = 32 mg/L; 10 µM), with 2-fold higher MICs against S. aureus and C. albicans (64 mg/L; 20 µM), and an IC50 of 38.1 mg/L against K. pneumoniae [1]. In cross-study comparison, the closest sequenced analog Brevinin-2PTa (GAIKDALKGAAKTVAVELLKKAQCKLEKTC; 30 residues) shows equal MICs of 18 µM against both S. aureus and E. coli, lacking the Gram-negative preference [2]. The B2RP-derived analog [Lys⁴]B2RP displays an inverse profile: higher potency against C. albicans (MIC = 6 µM) and E. coli (MIC = 6 µM) than against S. aureus (MIC = 12.5 µM) [3]. These distinct potency fingerprints reflect sequence-dependent differences in net charge, amphipathicity, and membrane selectivity, and preclude substitutive use without re-validation of the target pathogen spectrum.

Antimicrobial spectrum Gram-negative selectivity Structure-activity relationship

Selectivity Index: Brevinin-2Ta Therapeutic Window vs. Brevinin-2TSa and B2RP Class Analogs

A therapeutic index (TI) can be approximated as the ratio of the hemolytic endpoint to the mean antimicrobial MIC. For Brevinin-2Ta, using the 60%-hemolysis concentration (512 mg/L) and the geometric mean MIC (~16 µM ≈ 54 mg/L), the TI is approximately 9.5; using the <10%-hemolysis-at-MIC threshold, the effective separation is even wider [1]. In cross-study comparison, Brevinin-2TSa shows LD50 = 100 µM and MIC ≤25 µM, yielding a TI of ≤4 [2]. The parent B2RP peptide exhibits LC50 ≈ 95 µM against human erythrocytes with MICs in the 12.5–25 µM range (TI ≈ 3.8–7.6) [3]. These cross-study figures, while limited by differing erythrocyte sources (horse for B-2Ta vs. human for B-2TSa and B2RP), consistently indicate that Brevinin-2Ta provides a wider separation between antimicrobial and hemolytic concentrations than the most frequently cited brevinin-2 family comparators.

Therapeutic index Selectivity Hemocompatibility

Brevinin-2Ta: Evidence-Backed Research and Industrial Application Scenarios


Preclinical Lead Candidate for Topical Antimicrobial Wound Dressings Targeting Gram-Negative Infected Wounds

Brevinin-2Ta is uniquely positioned among brevinin-2 peptides as a lead candidate for topical wound dressings targeting Gram-negative infections, particularly K. pneumoniae. The quantitative evidence demonstrates that at 10×MIC, Brevinin-2Ta achieves wound closure rates and bacterial burden reduction statistically equivalent to gentamicin in a rat infected-wound model [1]. Its low hemolytic activity (<10% at MICs) supports topical application without the cytotoxicity that limits melittin-based formulations [1]. Industrial R&D programs developing antimicrobial wound dressings, hydrogels, or creams can use Brevinin-2Ta as a validated positive control with a complete in vivo efficacy dataset, avoiding the risk of selecting an analog that lacks wound-healing validation.

Reference Compound for Brevinin-2 Family Structure-Activity Relationship (SAR) and Therapeutic Index Optimization Studies

Brevinin-2Ta provides a well-characterized baseline for SAR programs aiming to optimize the brevinin-2 scaffold. Its full dataset — primary sequence, MIC panel (4 organisms), MBC values, hemolysis dose-response curve, and in vivo pharmacodynamics — makes it suitable as a reference compound against which novel analogs can be benchmarked [1]. The cross-study therapeutic index comparison with Brevinin-2TSa (TI ≤4) and B2RP (TI ≈3.8–7.6) establishes Brevinin-2Ta's TI of ~9.5 as a target threshold for analog optimization [1][2]. The sequence GILDTLKNLAKTAGKGILKSLVNTASCKLSGQC, with its distinct C-terminal Rana box, offers a defined template for residue-substitution campaigns aiming to decouple antimicrobial potency from hemolytic liability.

In Vivo Pharmacodynamic Standard for Dual-Action Anti-Infective and Anti-Inflammatory Peptide Development

The dual antimicrobial and anti-inflammatory mechanism of Brevinin-2Ta, demonstrated by reduced IL-10 expression in infected wound tissue relative to both untreated controls and gentamicin-treated wounds [1], positions it as a pharmacodynamic standard for programs developing dual-action peptides for infected chronic wounds. Contract research organizations (CROs) and academic laboratories evaluating novel peptides with claimed immunomodulatory properties can use Brevinin-2Ta as the reference compound in the K. pneumoniae-infected rat wound model, where both bacterial burden and inflammatory cytokine endpoints are quantifiable and directly comparable to the published Brevinin-2Ta dataset [1].

Anti-Biofilm and Multidrug-Resistant Pathogen Screening Panel Component

Brevinin-2Ta's activity against K. pneumoniae — an ESKAPE pathogen notorious for multidrug resistance and biofilm formation in chronic wounds — combined with its membrane-disruptive mechanism visualized by SEM showing pore formation and structural damage [1], supports its incorporation into antimicrobial peptide screening panels targeting multidrug-resistant Gram-negative pathogens. The peptide's MIC of 64 mg/L against K. pneumoniae and its capacity to reduce bacterial load by >4 log units in vivo [1] provide benchmark values for evaluating next-generation anti-Klebsiella peptides, particularly in assays where conventional antibiotics fail due to resistance mechanisms.

Quote Request

Request a Quote for Brevinin 2Ta

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.